molecular formula C22H15FN2O2 B11708502 (2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B11708502
M. Wt: 358.4 g/mol
InChI Key: DDLPOHNDRBIDPM-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a fluorophenyl group, and a phenyl-imino moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the chromene core.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

    Coupling with the Carboxamide Group: The final step involves coupling the imino-chromene intermediate with a carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced imino or carboxamide derivatives.

    Substitution: Halogenated or alkylated chromene derivatives.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-bromophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C22H15FN2O2/c23-16-10-12-18(13-11-16)25-22-19(14-15-6-4-5-9-20(15)27-22)21(26)24-17-7-2-1-3-8-17/h1-14H,(H,24,26)

InChI Key

DDLPOHNDRBIDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F

Origin of Product

United States

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